2-(Ethoxycarbonyl)prop-2-enoate
Description
2-(Ethoxycarbonyl)prop-2-enoate is an α,β-unsaturated ester characterized by an ethoxycarbonyl (-COOEt) group at the 2-position of the prop-2-enoate backbone. This electron-withdrawing substituent enhances the reactivity of the conjugated double bond, making the compound a versatile intermediate in organic synthesis, polymer chemistry, and pharmaceutical research. Its structure enables participation in Michael additions, cycloadditions, and polymerization reactions, while its ester group facilitates hydrolytic stability and functionalization .
Properties
CAS No. |
201225-41-4 |
|---|---|
Molecular Formula |
C6H7O4- |
Molecular Weight |
143.12 g/mol |
IUPAC Name |
2-ethoxycarbonylprop-2-enoate |
InChI |
InChI=1S/C6H8O4/c1-3-10-6(9)4(2)5(7)8/h2-3H2,1H3,(H,7,8)/p-1 |
InChI Key |
UTZMNZXHLBRTCJ-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)C(=C)C(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(Ethoxycarbonyl)prop-2-enoate can be synthesized through the esterification of acrylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In an industrial setting, the production of 2-(Ethoxycarbonyl)prop-2-enoate involves the continuous esterification process where acrylic acid and ethanol are fed into a reactor containing a strong acid catalyst. The reaction mixture is then distilled to separate the ester product from unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions: 2-(Ethoxycarbonyl)prop-2-enoate undergoes various chemical reactions, including:
Addition Reactions: It can participate in Michael addition reactions with nucleophiles such as amines and thiols.
Polymerization: It can undergo free radical polymerization to form poly(2-(ethoxycarbonyl)prop-2-enoate), which is used in coatings and adhesives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield acrylic acid and ethanol.
Common Reagents and Conditions:
Michael Addition: Typically involves nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Polymerization: Initiated by free radicals generated from initiators like azobisisobutyronitrile (AIBN) under thermal conditions.
Hydrolysis: Conducted using hydrochloric acid or sodium hydroxide as the hydrolyzing agent.
Major Products Formed:
Michael Addition: Produces β-substituted esters.
Polymerization: Results in poly(2-(ethoxycarbonyl)prop-2-enoate).
Hydrolysis: Yields acrylic acid and ethanol.
Scientific Research Applications
2-(Ethoxycarbonyl)prop-2-enoate has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers for coatings, adhesives, and sealants.
Biology: Employed in the modification of biomolecules through Michael addition reactions.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible polymers.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(Ethoxycarbonyl)prop-2-enoate in chemical reactions involves the activation of the double bond and the ester group. In Michael addition reactions, the double bond acts as an electrophile, reacting with nucleophiles to form β-substituted products. In polymerization, the double bond undergoes free radical initiation, leading to the formation of polymer chains.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Different Ester Groups
The ethoxycarbonyl group distinguishes 2-(Ethoxycarbonyl)prop-2-enoate from simpler esters like ethyl prop-2-enoate (lacking the ethoxycarbonyl moiety) and methyl 2-(trifluoroacetamido)prop-2-enoate (substituted with a trifluoroacetamido group). The ethoxycarbonyl group provides moderate electron-withdrawing effects compared to the stronger electron-deficient nature of trifluoroacetamido derivatives, resulting in intermediate reactivity in nucleophilic additions .
Substituent Effects on Reactivity
- Electron-Withdrawing Groups: Compounds like ethyl 2-bromo-3-(4-chlorophenyl)prop-2-enoate () demonstrate that halogen substituents increase electrophilicity, similar to ethoxycarbonyl. However, halogens may also introduce steric hindrance, whereas the ethoxycarbonyl group balances electronic activation with steric accessibility .
- Electron-Donating Groups: Methyl 3-(4-methoxyphenyl)prop-2-enoate () shows reduced reactivity due to the methoxy group’s electron-donating nature, highlighting the critical role of substituent electronic properties in modulating reactivity .
Influence of Substituent Position
The position of functional groups significantly impacts properties. For instance, ethyl (2E)-3-(2-fluorophenyl)prop-2-enoate (ortho-fluoro) exhibits distinct solubility and biological activity compared to its para-fluoro analogue (). Similarly, the 2-position of the ethoxycarbonyl group in 2-(Ethoxycarbonyl)prop-2-enoate optimizes conjugation with the double bond, enhancing resonance stabilization and reactivity .
Data Tables
Table 1: Comparative Analysis of 2-(Ethoxycarbonyl)prop-2-enoate and Structurally Similar Compounds
| Compound Name | Key Substituent/Group | Reactivity | Biological Activity | Applications | Reference |
|---|---|---|---|---|---|
| 2-(Ethoxycarbonyl)prop-2-enoate | Ethoxycarbonyl at C2 | High | Enzyme inhibition, Drug intermediates | Pharmaceuticals, Polymers | |
| Ethyl prop-2-enoate | Ethyl ester | Moderate | Low bioactivity | General synthesis | N/A |
| Methyl 2-(trifluoroacetamido)prop-2-enoate | Trifluoroacetamido at C2 | Very High | Enzyme probes | Biochemical assays | |
| Ethyl 2-bromo-3-(4-chlorophenyl)prop-2-enoate | Bromo, Chlorophenyl | High | Antimicrobial, Anticancer | Medicinal chemistry | |
| Ethyl (2E)-3-(2-fluorophenyl)prop-2-enoate | Ortho-fluoro phenyl | Moderate | Receptor modulation | Drug development |
Table 2: Substituent Effects on Chemical Properties
| Substituent Type | Electronic Effect | Example Compound | Impact on Reactivity |
|---|---|---|---|
| Ethoxycarbonyl (-COOEt) | Electron-withdrawing | 2-(Ethoxycarbonyl)prop-2-enoate | Enhances electrophilicity |
| Trifluoroacetamido (-CF₃) | Strong electron-withdrawing | Methyl 2-(trifluoroacetamido)prop-2-enoate | Very high electrophilicity |
| Methoxy (-OCH₃) | Electron-donating | Methyl 3-(4-methoxyphenyl)prop-2-enoate | Reduces reactivity |
| Halogen (e.g., -Cl, -Br) | Moderate electron-withdrawing | Ethyl 2-bromo-3-(4-chlorophenyl)prop-2-enoate | Increases electrophilicity with steric effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
